molecular formula C15H19ClN2O B7569937 (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one

(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B7569937
M. Wt: 278.78 g/mol
InChI Key: VXKAJZYRFNTOJS-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. MPHP is a psychoactive substance that has been found to have stimulant properties similar to those of other cathinones, such as methamphetamine and mephedrone. The purpose of

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased activity in the central nervous system. (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one also has some affinity for serotonin receptors, although its effects on serotonin are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one are similar to those of other cathinones. (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and decreased appetite. Long-term use of (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one can lead to addiction, as well as a range of physical and mental health problems.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that its effects on the central nervous system are similar to those of other cathinones, making it difficult to isolate its specific effects. Additionally, the use of (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one in lab experiments raises ethical concerns due to its potential for abuse.

Future Directions

There are several potential future directions for research on (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one. One area of interest is the development of new cathinone derivatives that have fewer side effects and are less addictive. Another area of research is the investigation of the long-term effects of (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one use on the brain and body. Finally, there is a need for more research on the potential therapeutic uses of (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one, such as its use in the treatment of depression or attention deficit hyperactivity disorder.

Synthesis Methods

The synthesis of (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one involves the reaction of 4-chloroacetophenone with methylamine and 1-pyrrolidinepropanol in the presence of a reducing agent, such as sodium borohydride. This reaction results in the formation of (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one as a white crystalline powder.

Scientific Research Applications

(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of (E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-17-10-13-8-9-18(11-13)15(19)7-4-12-2-5-14(16)6-3-12/h2-7,13,17H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKAJZYRFNTOJS-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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